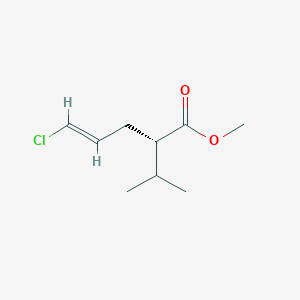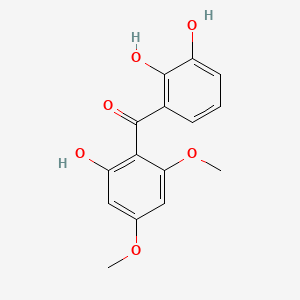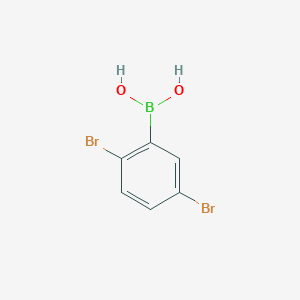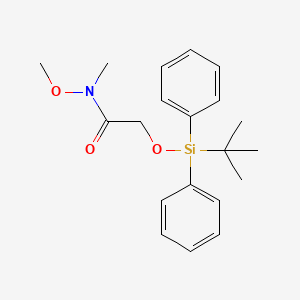
2-(3-Methylbenzoyl)pyridine
Descripción general
Descripción
2-(3-Methylbenzoyl)pyridine is a compound that can be inferred to have a pyridine moiety substituted with a 3-methylbenzoyl group. While the specific compound is not directly studied in the provided papers, related compounds with pyridine units and benzoyl substituents are frequently explored due to their interesting chemical properties and potential applications in materials science, particularly in the synthesis of polyimides and other polymers .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting with pyridine derivatives. For instance, 2,6-Bis(3-aminobenzoyl)pyridine (BABP) is synthesized through a Friedel–Crafts acylation, nitration, and subsequent reduction steps . Another related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, is synthesized from a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired pyridine-containing compounds.
Molecular Structure Analysis
The molecular structures of pyridine derivatives are characterized using various analytical techniques such as FT-IR, NMR, MS, and X-ray diffraction . For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined to have planar pyridine and phenyl rings with a slight torsional deflection . These studies provide insights into the conformation and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. For instance, β-lactam carbenes react with 2-pyridyl isonitriles to produce imidazo[1,2-a]pyridines, which can serve as fluorescent probes . The reactivity of these compounds is influenced by the presence of the pyridine unit, which can engage in coordination with metals and other interactions, thereby enabling the synthesis of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-containing compounds are often tailored for specific applications. Polyimides derived from pyridine-based monomers exhibit high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for electronic applications . The solubility and viscosity of these polymers can be adjusted by modifying the pyridine-containing monomers, which affects the processing and final properties of the materials .
Aplicaciones Científicas De Investigación
1. Organometallic Chemistry and Ligand Synthesis
The synthesis and characterization of organometallic complexes, particularly copper(I) imidazol-2-ylidene complexes, is an important application of pyridine N-functionalized carbene ligands (Tulloch et al., 2001). These complexes have been created by combining imidazolium bromides with copper oxides, highlighting the versatility of pyridine derivatives in creating complex organometallic structures.
2. Development of Fluorescent Probes
Pyridine derivatives, such as those involving 2-(3-Methylbenzoyl)pyridine, have been utilized in the synthesis of fluorescent probes for detecting specific ions. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to act as efficient fluorescent probes for mercury ions, both in acetonitrile and aqueous solutions (Shao et al., 2011).
3. Applications in Photophysics and Electrochemistry
Complexes containing pyridine-functionalized N-heterocyclic carbenes exhibit significant applications in photophysics and electrochemistry. For example, the synthesis and study of rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes have shown potential in applications like luminescent materials and in studies related to solar energy conversion (Li et al., 2012).
4. Catalytic Applications
Pyridine derivatives have been found to be effective in catalytic applications. For example, pyridine functionalized N-heterocyclic carbene complexes of palladium have been identified as excellent catalysts for Heck arylation, a reaction important in organic synthesis (Tulloch et al., 2000).
5. Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, such as imidazo[1,2-a]pyridine derivatives, through carbene transformations or C-H functionalizations, is another significant application of pyridine derivatives. These methods are attractive due to their green chemistry aspects and atom economy (Yu et al., 2018).
Safety and Hazards
Direcciones Futuras
The synthesis of 2-methylpyridines, which are structurally similar to 2-(3-Methylbenzoyl)pyridine, has been improved using a continuous flow method . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This suggests that similar improvements could be made in the synthesis of this compound.
Propiedades
IUPAC Name |
(3-methylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-4-6-11(9-10)13(15)12-7-2-3-8-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPRZBNXNHEPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443385 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59576-24-8 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)












